molecular formula C20H22N2O3S B178143 1-Ethyl-3,3-dimethyl-2-(2-(phenylamino)vinyl)-3H-indol-1-ium-5-sulfonate CAS No. 146368-09-4

1-Ethyl-3,3-dimethyl-2-(2-(phenylamino)vinyl)-3H-indol-1-ium-5-sulfonate

Cat. No.: B178143
CAS No.: 146368-09-4
M. Wt: 370.5 g/mol
InChI Key: DZZLKLFMSFKOPT-UHFFFAOYSA-N
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Description

1-Ethyl-3,3-dimethyl-2-(2-(phenylamino)vinyl)-3H-indol-1-ium-5-sulfonate is a complex organic compound with a molecular formula of C20H22N2O3S. This compound is known for its unique structure, which includes an indolium core, a phenylamino group, and a sulfonate group. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-3,3-dimethyl-2-(2-(phenylamino)vinyl)-3H-indol-1-ium-5-sulfonate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indolium Core: The indolium core can be synthesized through a cyclization reaction involving an appropriate precursor, such as a substituted aniline and a ketone.

    Introduction of the Phenylamino Group: The phenylamino group is introduced via a nucleophilic substitution reaction, where an appropriate phenylamine reacts with the indolium core.

    Sulfonation: The sulfonate group is introduced through a sulfonation reaction, typically using sulfur trioxide or chlorosulfonic acid as the sulfonating agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction rates. The use of continuous flow reactors and automated systems can further improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-3,3-dimethyl-2-(2-(phenylamino)vinyl)-3H-indol-1-ium-5-sulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

1-Ethyl-3,3-dimethyl-2-(2-(phenylamino)vinyl)-3H-indol-1-ium-5-sulfonate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Ethyl-3,3-dimethyl-2-(2-(phenylamino)vinyl)-3H-indol-1-ium-5-sulfonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling pathways.

    Altering Gene Expression: Influencing the expression of specific genes, resulting in changes in protein synthesis and cellular function.

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-2,3-dimethyl-3H-indol-1-ium-5-sulfonate: Similar structure but lacks the phenylamino group.

    3,3-Dimethyl-2-(2-(phenylamino)vinyl)-3H-indol-1-ium-5-sulfonate: Similar structure but lacks the ethyl group.

Uniqueness

1-Ethyl-3,3-dimethyl-2-(2-(phenylamino)vinyl)-3H-indol-1-ium-5-sulfonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

IUPAC Name

2-(2-anilinoethenyl)-1-ethyl-3,3-dimethylindol-1-ium-5-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-4-22-18-11-10-16(26(23,24)25)14-17(18)20(2,3)19(22)12-13-21-15-8-6-5-7-9-15/h5-14H,4H2,1-3H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZZLKLFMSFKOPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=C(C(C2=C1C=CC(=C2)S(=O)(=O)[O-])(C)C)C=CNC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146368-09-4
Record name 3H-Indolium, 1-ethyl-3,3-dimethyl-2-[2-(phenylamino)ethenyl]-5-sulfo-, inner salt
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=146368-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethyl-3,3-dimethyl-2-(2-(phenylamino)vinyl)-3H-indol-1-ium-5-sulfonate
Reactant of Route 2
1-Ethyl-3,3-dimethyl-2-(2-(phenylamino)vinyl)-3H-indol-1-ium-5-sulfonate
Reactant of Route 3
1-Ethyl-3,3-dimethyl-2-(2-(phenylamino)vinyl)-3H-indol-1-ium-5-sulfonate
Reactant of Route 4
1-Ethyl-3,3-dimethyl-2-(2-(phenylamino)vinyl)-3H-indol-1-ium-5-sulfonate
Reactant of Route 5
1-Ethyl-3,3-dimethyl-2-(2-(phenylamino)vinyl)-3H-indol-1-ium-5-sulfonate
Reactant of Route 6
1-Ethyl-3,3-dimethyl-2-(2-(phenylamino)vinyl)-3H-indol-1-ium-5-sulfonate

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